2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid
Description
2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a benzamido group (C₆H₅CONH–) at the α-carbon, a 4-methoxyphenyl group at the β-carbon, and a methyl group at the α-position. This structure combines aromatic, amide, and carboxylic acid functionalities, making it relevant for pharmaceutical and materials science research. Its stereochemistry and substituents influence physicochemical properties such as solubility, acidity, and biological interactions .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-18(17(21)22,12-13-8-10-15(23-2)11-9-13)19-16(20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
VNUUAMGAOMITRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine typically involves the protection of the amino group of tyrosine, followed by benzoylation and methylation. One common method includes the use of N-Boc protection (tert-butoxycarbonyl) for the amino group, followed by benzoylation using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the methylation of the alpha position using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid is a chemical compound with a molecular weight of approximately 313.34 g/mol. It features a benzamide group and a methoxyphenyl substituent on a branched propanoic acid backbone. It falls under the category of amino acids and derivatives, specifically as a benzamide derivative. The compound's structural complexity allows it to participate in various biochemical pathways, making it a subject of interest in pharmaceutical research.
Synthesis
The synthesis of this compound typically involves specific organic reactions that incorporate both aromatic and aliphatic components. These methods can vary based on specific laboratory conditions and desired yields but generally follow a synthetic route to ensure high purity and effectiveness of the final compound.
Chemical Reactions
this compound can undergo several significant chemical reactions:
- Esterification
- Amidation
- Hydrolysis
These reactions illustrate the compound's versatility in synthetic organic chemistry. Chemical properties include stability under normal conditions, but reactivity may increase under acidic or basic environments due to functional group transformations.
Potential Applications
This compound has potential applications in several scientific fields:
- Pharmaceutical Research
- Medicinal Chemistry
Mechanism of Action
The mechanism of action of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine involves its interaction with specific enzymes and proteins. The benzoyl group can act as a hydrophobic moiety, facilitating binding to hydrophobic pockets in enzymes. The methyl groups can influence the compound’s steric properties, affecting its binding affinity and specificity. These interactions can modulate enzyme activity and protein function, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural elements and molecular properties of the target compound with similar derivatives:
Key Observations :
- The 2-methyl group introduces steric hindrance, which may affect conformational flexibility and binding to biological targets compared to non-methylated derivatives like β-amino analogs .
- Benzamido vs. Phenylformamido : Both groups are aromatic amides, but the benzamido group (C₆H₅CONH–) in the target compound lacks the additional carbonyl present in phenylformamido (C₆H₅NHCO–), altering electronic properties and hydrogen-bonding capacity .
Physicochemical and Crystallographic Properties
- Solubility : The 4-methoxyphenyl group in the target compound increases lipophilicity compared to hydroxyphenyl derivatives (e.g., ), which may reduce aqueous solubility but enhance compatibility with lipid membranes .
- Acidity : The carboxylic acid (pKa ~2.5) is more acidic than ester-protected analogs (e.g., benzyl esters in ), favoring ionization at physiological pH.
- Crystallography: Structural analogs like (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate () exhibit hydrogen-bonding networks between amide/carboxylic acid groups and aromatic rings. The target compound’s methyl group may disrupt packing efficiency, as seen in similar methyl-substituted structures .
Biological Activity
2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid, also known as N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, is a synthetic compound notable for its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H17NO3 and a molecular weight of approximately 273.30 g/mol. Its structure features:
- A benzamide functional group
- A methoxyphenyl substituent
- A methylpropanoic acid backbone
This structural complexity allows for diverse interactions in biological systems, particularly in enzyme inhibition and protein interactions.
Research indicates that this compound can modulate enzyme activity through:
- Hydrophobic interactions : The benzoyl group enhances binding to target proteins.
- Enzyme inhibition : It has shown effectiveness in inhibiting specific enzymes, potentially leading to therapeutic effects in various biological pathways.
Enzyme Inhibition
The compound exhibits significant enzyme inhibition activity. Interaction studies have shown that it can effectively bind to various enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify binding affinities and elucidate mechanisms of action.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several pathogens. It was tested against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida auris | 64 μg/mL |
These results suggest its potential as a therapeutic agent against multidrug-resistant bacteria .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines such as A549 (non-small cell lung cancer). The mechanism appears to involve:
- Induction of apoptosis : The compound significantly reduced cell viability.
- Inhibition of cell migration : This effect enhances its potential as an anticancer agent .
Case Studies
- Metabolic Regulation : In animal studies, treatment with beta-amino acids similar to this compound resulted in significant reductions in body fat and increased energy expenditure without changes in food intake, indicating potential roles in metabolic regulation.
- Antimicrobial Screening : A study focused on the synthesis and evaluation of derivatives against drug-resistant strains found several compounds exhibiting potent antimicrobial activity, suggesting their potential as new therapeutic agents against resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid?
- Methodology : The synthesis of structurally similar compounds (e.g., 3-{[(Benzyloxy)carbonyl]amino} derivatives) typically involves multi-step protection-deprotection strategies. For example, benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are used to protect amino groups during coupling reactions . A common approach includes:
Amino Protection : Use Boc anhydride or Cbz-Cl under basic conditions (e.g., NaHCO₃) .
Carboxylic Acid Activation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) to facilitate amide bond formation .
Deprotection : Acidic hydrolysis (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) to remove protecting groups .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolve substituent effects on the aromatic ring (e.g., 4-methoxyphenyl) and confirm stereochemistry at the methylpropanoic acid moiety .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the benzamido and methyl groups .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing racemization during synthesis?
- Racemization Mitigation :
- Use low-temperature conditions (<0°C) during amide coupling to reduce base-catalyzed enantiomerization .
- Prefer coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) over DCC for faster reaction rates .
- Yield Optimization :
- Employ continuous flow synthesis for better control of reaction parameters (e.g., residence time, temperature) .
- Screen solvents (e.g., THF vs. DMF) to improve solubility of intermediates .
Q. How can contradictions in reported biological activities of structural analogs be resolved?
- Case Study : Analogs like 2-Amino-2-(4-methylphenyl)propanoic acid show variability in enzyme inhibition assays due to:
Purity Issues : Validate compound purity (>98%) via HPLC before testing .
Assay Conditions : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%) .
- Comparative Analysis : Use molecular docking to compare binding modes of analogs (e.g., 4-methoxy vs. 4-chloro substituents) and identify key interactions .
Methodological Recommendations
- Stereochemical Analysis : Use X-ray crystallography (as in ) to resolve ambiguities in chiral centers.
- Scalability : Pilot-scale reactions should integrate process analytical technology (PAT) for real-time monitoring .
- Biological Assays : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
